

Nesvategrast (OTT166): A Technical Overview of a Novel RGD Integrin Inhibitor

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Compound of Interest

Compound Name: Nesvategrast

Cat. No.: B610802

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Abstract

Nesvategrast (also known as OTT166 and SF0166) is a small molecule, selective RGD integrin inhibitor that has been investigated for the treatment of ophthalmic diseases, particularly diabetic retinopathy. Developed as a topical eye drop, its design aims for optimal physicochemical properties to ensure distribution to the retina in high concentrations. This document provides a comprehensive technical overview of **Nesvategrast**, including its molecular structure, mechanism of action, and available preclinical data.

Molecular Structure and Properties

Nesvategrast is a potent and selective antagonist of $\alpha v \beta 3$, $\alpha v \beta 6$, and $\alpha v \beta 8$ integrins. Its chemical and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C23H27F2N5O4	
Molecular Weight	475.49 g/mol	
IUPAC Name	(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid	
InChI Key	IGUVQCZYMKVWFL-SFHVURJKSA-N	
Canonical SMILES	<chem>C1CC2=C(NC1)N=C(C=C2)C</chem> <chem>CCN3CCN(C3=O)C(CC(=O)O)</chem> <chem>C4=CN=C(C=C4)OC(F)F</chem>	
CAS Number	1621332-91-9	

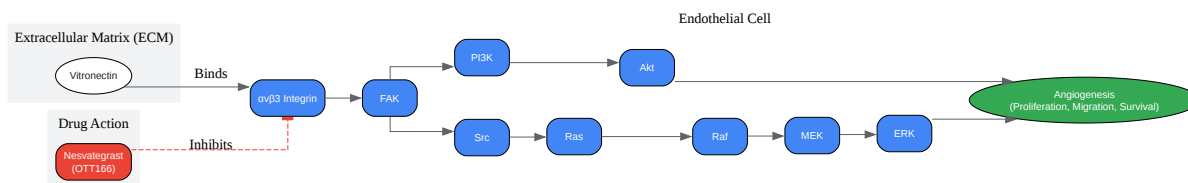
Mechanism of Action: Integrin Antagonism

Nesvategrast functions as a selective inhibitor of key RGD (Arginine-Glycine-Aspartic acid) integrin subtypes, particularly $\alpha v \beta 3$. Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. The $\alpha v \beta 3$ integrin is known to play a crucial role in angiogenesis (the formation of new blood vessels), a key pathological process in diabetic retinopathy and wet age-related macular degeneration.

By binding to $\alpha v \beta 3$ integrins, **Nesvategrast** blocks the interaction with their natural ligands in the extracellular matrix, such as vitronectin. This inhibition disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in neovascularization.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway inhibited by **Nesvategrast**.



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Nesvategrast inhibits the αvβ3 integrin signaling cascade.

Preclinical Efficacy

Preclinical studies have demonstrated the potency and selective activity of **Nesvategrast**.

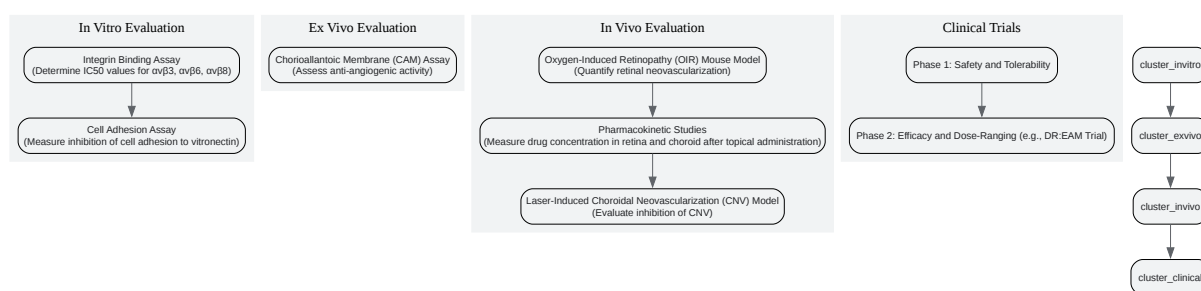
Parameter	Value	Cell Lines/Model	Source
IC50 (αvβ3)	0.6 nM	Human	
IC50 (αvβ6)	8 nM	Human	
IC50 (αvβ8)	13 nM	Human	
IC50 (Cellular Adhesion to Vitronectin)	7.6 pM to 76 nM	Human, rat, rabbit, and dog	

Nesvategrast has also shown efficacy in in vivo models of ocular neovascularization. In a mouse model of oxygen-induced retinopathy, it was found to decrease neovascularization. Furthermore, in a chick chorioallantoic membrane (CAM) model, **Nesvategrast** inhibited angiogenesis stimulated by basic fibroblast growth factor (bFGF) in a dose-dependent manner.

Experimental Protocols

Detailed, step-by-step experimental protocols for **Nesvategrast** are proprietary and not publicly available. However, based on the reported preclinical data, a general workflow for evaluating a topical integrin antagonist like **Nesvategrast** can be outlined.

General Experimental Workflow



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A generalized workflow for the development of **Nesvategrast**.

Clinical Development

Nesvategrast has been evaluated in a Phase 2 clinical trial, known as the DR:EAM (Diabetic Retinopathy: Early Active Management) study, for the treatment of diabetic retinopathy. The trial was a randomized, double-masked, vehicle-controlled, multicenter study designed to assess the safety and efficacy of OTT166 ophthalmic solution. While the drug was found to be safe and well-tolerated, the primary efficacy endpoint of a statistically significant improvement in the Diabetic Retinopathy Severity Scale (DRSS) was not met.

Conclusion

Nesvategrast (OTT166) is a potent and selective small molecule inhibitor of RGD integrins with a well-defined molecular structure and mechanism of action. Its design for topical administration to the eye for the treatment of retinal diseases like diabetic retinopathy is innovative. While preclinical studies demonstrated promising anti-angiogenic activity, it did not meet its primary efficacy endpoint in a Phase 2 clinical trial. Further analysis of the full dataset from the DR:EAM study will be crucial in determining the future development path for this compound.

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